

Application Notes and Protocols for Recombinant Trichosanthin (rTCS) Expression and Purification

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Compound of Interest

Compound Name: *Trichosanthin*

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These application notes provide a detailed overview and step-by-step protocols for the expression and purification of recombinant **Trichosanthin** (rTCS), a ribosome-inactivating protein with significant therapeutic potential. The protocols focus on expression in *Escherichia coli* and subsequent purification, including methods for handling inclusion bodies.

Introduction

Trichosanthin (TCS) is a type 1 ribosome-inactivating protein (RIP) isolated from the root tubers of *Trichosanthes kirilowii*. It exhibits a range of biological activities, including anti-tumor, antiviral, and immunomodulatory effects. Recombinant expression of TCS is crucial for producing the large quantities of pure protein required for research and therapeutic development. *E. coli* is a widely used host for this purpose; however, high-level expression often leads to the formation of insoluble inclusion bodies, necessitating specific solubilization and refolding procedures.

Data Summary

The following tables summarize quantitative data related to the expression, purification, and activity of recombinant **Trichosanthin**.

Table 1: Recombinant **Trichosanthin** Expression and Purification Parameters in *E. coli*

Parameter	Value/Condition	Reference
Expression Host	E. coli BL21(DE3)	[1][2]
Expression Vector	pET-28a(+)	[1]
Inducer	Isopropyl β -D-1-thiogalactopyranoside (IPTG)	[1][2]
IPTG Concentration	0.25 mM - 1.0 mM	[2][3][4]
Induction Temperature	25°C - 37°C	[2]
Induction Time	3 - 8 hours	[1][2][3]
Cellular Localization	Primarily inclusion bodies	[1]
Purification Method	Ni-NTA Affinity Chromatography	[1][5]
Typical Yield	0.16% of dried root tuber (native)	[6]

Table 2: Biological Activity of Recombinant **Trichosanthin**

Assay	Cell Line/System	IC50 Value	Reference
In vitro protein synthesis inhibition	Rabbit reticulocyte lysate	~0.13 nM	[7]
Cell proliferation (MTT assay)	PC3 (prostate cancer)	50.6 μ g/ml	[2]

Experimental Protocols

Protocol 1: Expression of Recombinant Trichosanthin in E. coli

This protocol describes the induction of rTCS expression in the E. coli BL21(DE3) strain.

Materials:

- E. coli BL21(DE3) cells transformed with pET-28a(+)-TCS plasmid
- Luria-Bertani (LB) medium
- Kanamycin (or other appropriate antibiotic for plasmid selection)
- Isopropyl β -D-1-thiogalactopyranoside (IPTG) stock solution (100 mM)

Procedure:

- Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of transformed E. coli BL21(DE3).
- Incubate the culture overnight at 37°C with shaking (200-250 rpm).
- The next day, inoculate 500 mL of fresh LB medium (with antibiotic) with the overnight culture at a 1:100 dilution.
- Incubate the large culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[\[2\]](#)
- Induce protein expression by adding IPTG to a final concentration of 0.4 mM.[\[2\]](#)
- Continue to incubate the culture for an additional 3-8 hours at a reduced temperature of 25°C to promote proper protein folding and potentially reduce inclusion body formation.[\[2\]](#)
- Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.[\[2\]](#)
- Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of His-tagged rTCS from Inclusion Bodies

This protocol details the purification of rTCS from inclusion bodies using Ni-NTA affinity chromatography under denaturing conditions, followed by on-column refolding.

Materials:

- Cell pellet from Protocol 1
- Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
- Solubilization Buffer (8 M Urea, 100 mM NaH₂PO₄, 10 mM Tris-Cl, pH 8.0)
- Wash Buffer 1 (8 M Urea, 100 mM NaH₂PO₄, 10 mM Tris-Cl, pH 6.3)
- Wash Buffer 2 (8 M Urea, 100 mM NaH₂PO₄, 10 mM Tris-Cl, pH 5.9)
- Refolding Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM Imidazole, pH 8.0, with a gradient of decreasing urea concentration)
- Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)[5]
- Ni-NTA agarose resin
- Lysozyme
- DNase I

Procedure:

Part A: Cell Lysis and Inclusion Body Solubilization

- Resuspend the cell pellet in Lysis Buffer (5 mL per gram of wet cell paste).
- Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice to ensure complete lysis.
- Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
- Discard the supernatant.
- Resuspend the inclusion body pellet in Solubilization Buffer and stir for 1-2 hours at room temperature to completely solubilize the protein.

- Centrifuge at 12,000 x g for 30 minutes at 4°C to remove any remaining insoluble debris. The supernatant contains the solubilized, denatured rTCS.

Part B: Ni-NTA Affinity Chromatography and Refolding

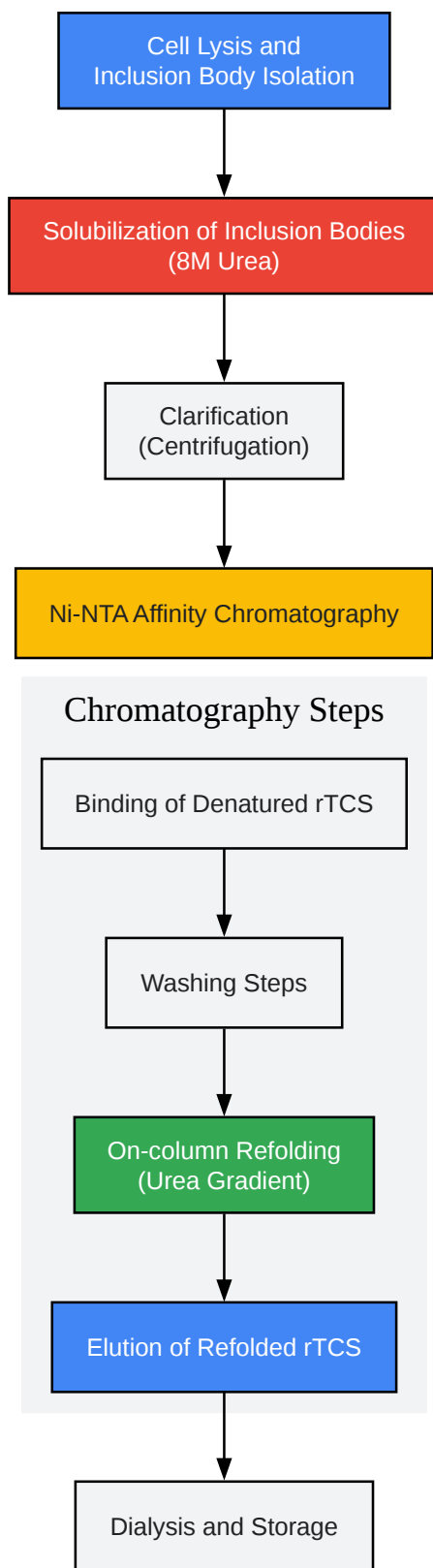
- Equilibrate the Ni-NTA agarose resin with 10 column volumes of Solubilization Buffer.
- Load the supernatant from Part A onto the equilibrated column.
- Wash the column with 10 column volumes of Wash Buffer 1.
- Wash the column with 10 column volumes of Wash Buffer 2.
- To refold the protein on the column, apply a linear gradient of Refolding Buffer with decreasing urea concentration (from 6 M to 0 M) over several column volumes.
- Wash the column with 10 column volumes of Refolding Buffer (without urea) containing 20 mM imidazole.^[5]
- Elute the refolded rTCS from the column using Elution Buffer.^[5]
- Collect fractions and analyze for the presence of rTCS by SDS-PAGE.
- Pool the fractions containing pure rTCS and dialyze against a suitable storage buffer (e.g., PBS, pH 7.4).

Visualizations



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Caption: Workflow for recombinant **Trichosanthin** expression in E. coli.



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Caption: Workflow for purification of rTCS from inclusion bodies.

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